molecular formula C19H15BrN2O B11177445 N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide

N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide

Cat. No.: B11177445
M. Wt: 367.2 g/mol
InChI Key: TVHPGBKYEIINMK-UHFFFAOYSA-N
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Description

N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide: is an organic compound with the molecular formula C19H15BrN2O . This compound is characterized by the presence of a benzyl group, a bromine atom, and a pyridin-2-yl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with N-benzylpyridin-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the pyridin-2-yl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Uniqueness: N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide is unique due to the presence of all three functional groups: the benzyl group, the bromine atom, and the pyridin-2-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications .

Properties

Molecular Formula

C19H15BrN2O

Molecular Weight

367.2 g/mol

IUPAC Name

N-benzyl-2-bromo-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H15BrN2O/c20-17-11-5-4-10-16(17)19(23)22(18-12-6-7-13-21-18)14-15-8-2-1-3-9-15/h1-13H,14H2

InChI Key

TVHPGBKYEIINMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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